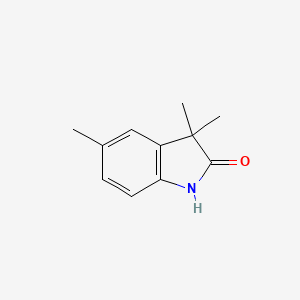

3,3,5-Trimethylindolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3,5-trimethyl-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-7-4-5-9-8(6-7)11(2,3)10(13)12-9/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISWZQCEBFLMEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 3,3,5-Trimethylindolin-2-one: Synthesis, Properties, and Applications in Drug Discovery

Introduction

The indolin-2-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic compounds with significant biological activity.[1][2] Its rigid, bicyclic framework provides a versatile template for the development of therapeutic agents targeting a wide array of biological targets. This guide focuses on a specific derivative, 3,3,5-trimethylindolin-2-one, providing a comprehensive overview of its properties, synthesis, and the broader context of its potential applications in drug development for researchers, scientists, and drug development professionals. While a specific CAS number for this compound is not readily found in major chemical databases, this guide will leverage data from closely related and commercially available analogs to provide a robust technical profile.

For reference, the CAS numbers for structurally similar compounds are:

Physicochemical and Spectroscopic Properties

The properties of this compound can be inferred from its constituent parts. The following table summarizes the known properties of 5-methylindolin-2-one and 3,3-dimethylindolin-2-one to provide a baseline for the target molecule.

| Property | 5-Methylindolin-2-one | 3,3-Dimethylindolin-2-one | Expected for this compound |

| Molecular Formula | C₉H₉NO[4] | C₁₀H₁₁NO[6] | C₁₁H₁₃NO |

| Molecular Weight | 147.17 g/mol [4] | 161.20 g/mol | 175.23 g/mol |

| Melting Point | 52-55 °C[4] | Not specified | Likely a low-melting solid |

| Boiling Point | 176-178 °C at 17 mmHg[4] | Not specified | Higher than analogs |

| Appearance | Brown to reddish-brown solid[4] | Solid | Likely a solid |

| Purity | 95%[5] | 97% | Dependent on synthesis |

Spectroscopic Profile

The structural elucidation of this compound would rely on standard spectroscopic techniques.[2][7]

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two methyl groups at the C3 position, a singlet for the methyl group on the aromatic ring, and distinct aromatic protons with splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. The N-H proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon (around 170-180 ppm), the quaternary C3 carbon, and distinct signals for the three methyl carbons and the aromatic carbons.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the C=O stretch of the lactam (around 1700-1720 cm⁻¹) and N-H stretching vibrations (around 3200-3300 cm⁻¹).[8][9]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Reactivity

The synthesis of this compound can be approached through established methods for the preparation of 3,3-disubstituted indolin-2-ones. A common and effective strategy involves the alkylation of a 5-methylindolin-2-one precursor.

General Synthesis of 3,3-Disubstituted Indolin-2-ones

A prevalent method for the synthesis of 3,3-dialkylated indolin-2-ones involves the direct alkylation of the corresponding indolin-2-one. This reaction typically proceeds via the formation of an enolate at the C3 position, which then acts as a nucleophile.

Caption: General synthetic route to this compound.

Step-by-Step Experimental Protocol

-

Deprotonation: To a solution of 5-methylindolin-2-one in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) at 0 °C.

-

Enolate Formation: Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the enolate.

-

Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I) dropwise.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Applications in Drug Development

The indolin-2-one scaffold is a key component in a number of approved drugs and clinical candidates, particularly in the area of oncology.[9][10][11] These compounds often function as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that are frequently dysregulated in cancer.

A prominent example is Sunitinib, an inhibitor of multiple receptor tyrosine kinases (RTKs), including the vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[11] While not this compound, Sunitinib features a substituted indolin-2-one core, highlighting the therapeutic potential of this chemical class. The 3,3-disubstituted indolin-2-one framework is also being explored for the development of inhibitors of other important cellular targets.[12][13]

Targeting Angiogenesis with Indolin-2-one Derivatives

Many indolin-2-one-based drugs target the process of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[14] They achieve this by inhibiting key kinases in the VEGFR signaling pathway.

Caption: Inhibition of VEGFR signaling by indolin-2-one derivatives.

Safety and Handling

Derivatives of indolin-2-one should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands thoroughly after handling.[5]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry and cool environment.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

References

-

PubChem. (n.d.). 5-Methylindolin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

- Pavia, M. R., et al. (1997). A general method for the solid-phase synthesis of 3,3-disubstituted oxindoles. Bioorganic & Medicinal Chemistry Letters, 7(21), 2709-2714.

- Sun, L., et al. (2003). Discovery of potent, orally active, and selective 3,3-disubstituted oxindole inhibitors of the voltage-gated sodium channel Nav1. 8. Journal of Medicinal Chemistry, 46(18), 3843-3845.

-

PubChem. (n.d.). 3,3-Dimethyl-1,3-dihydro-indol-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 6-Amino-3,3-Dimethylindolin-2-One. National Center for Biotechnology Information. Retrieved from [Link]

- European Journal of Medicinal Chemistry. (2022). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. 114, 113215.

-

ResearchGate. (n.d.). Physicochemical and pharmacokinetic properties of the studied compound 3. Retrieved from [Link]

- Molecules. (2016). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. 21(11), 1530.

- Royal Society of Chemistry. (2014). Synthesis of Indole-Based Functional Polymers with Well-Defined Structures via Catalyst-free C-N Coupling Reaction.

-

ResearchGate. (n.d.). Design and Synthesis of 3-Substituted Indolin-2-one Derivatives with Methyl (E)-2-(3-Methoxy)acrylate Moiety. Retrieved from [Link]

- Molecules. (2018).

- ResearchGate. (2016). Synthesis of 3,3-dichloroindolin-2-ones from Isatin-3-hydrazones and (Dichloroiodo)benzene. Tetrahedron Letters, 57(6), 649-652*.

-

ResearchGate. (n.d.). Synthesis of 3-substituted indoles promoted by pulverization-activation method catalyzed by Bi(NO3)3·5H2O. Retrieved from [Link]

- ACS Publications. (2015). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. The Journal of Organic Chemistry, 80(24), 12343-12350*.

- Wiley Online Library. (2017). Asymmetric Synthesis of 2‐Arylindolines and 2,2‐Disubstituted Indolines by Kinetic Resolution. Chemistry – A European Journal, 23(45), 10826-10830*.

- Frontiers in Chemistry. (2022). Efficient Synthesis of 2,3′-Spirobi (Indolin)-2′-Ones and Preliminary Evaluation of Their Damage to Mitochondria in HeLa Cells. 10, 843657.

- National Center for Biotechnology Information. (2012). Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone. Iranian Journal of Pharmaceutical Research, 11(3), 851-861*.

- ACS Publications. (2019). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. Organic Letters, 21(14), 5489-5493*.

- ACS Publications. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 15096-15116*.

-

ResearchGate. (n.d.). The Synthesis of 3,3-Dimethyl-2-(1-aryl-1H-pyrazol-4-yl)-3H-indoles. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-Methylindolin-2-one | C9H9NO | CID 5325716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-methyl-2-Indolinone | 3484-35-3 [chemicalbook.com]

- 5. 5-Methylindolin-2-one | 3484-35-3 [sigmaaldrich.com]

- 6. 3,3-Dimethyl-1,3-dihydro-indol-2-one | C10H11NO | CID 313100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Efficient One-pot Synthesis of 3,3-di(indolyl)indolin-2-ones from Isatin and Indole Catalyzed by VOSO4 as Non-Sulfonamide Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3,3,5-Trimethylindolin-2-one: Structure, Synthesis, and Applications in Drug Discovery

Abstract

The indolin-2-one core is a privileged heterocyclic scaffold that forms the structural basis for a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique combination of a planar aromatic ring fused to a lactam system provides a rigid framework ideal for targeted interactions with various biological macromolecules. This technical guide provides an in-depth analysis of a specific derivative, 3,3,5-trimethylindolin-2-one, focusing on its fundamental chemical properties, logical synthetic strategies, and the broader context of its potential within medicinal chemistry and drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this compound and its structural class.

Core Molecular Profile

A precise understanding of a compound's identity and physicochemical properties is the foundation of all subsequent research and development efforts.

IUPAC Nomenclature and Identification

The unambiguous identification of a chemical entity is critical for regulatory compliance, literature searching, and scientific communication.

-

Systematic IUPAC Name: 3,3,5-trimethyl-1,3-dihydro-2H-indol-2-one

-

Common Name: this compound

-

CAS Number: 192928-48-6[3]

Chemical Structure and Physicochemical Properties

The arrangement of atoms and the resulting physical properties dictate the compound's behavior in both chemical reactions and biological systems. The structure features a benzene ring fused to a five-membered pyrrolidinone ring. Key substitutions include a methyl group at the C5 position of the aromatic ring and two geminal methyl groups at the C3 position of the lactam ring. This gem-dimethyl substitution sterically hinders the C3 position, which can be a site of metabolic activity in other indolinones, potentially enhancing the metabolic stability of the molecule.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO | |

| Molecular Weight | 175.23 g/mol | |

| Physical Form | Solid | |

| InChI Key | YISWZQCEBFLMEK-UHFFFAOYSA-N |

Structural Diagram

Caption: 2D representation of this compound.

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway: The Friedel-Crafts Approach

A highly effective and convergent approach involves the intramolecular Friedel-Crafts cyclization of an N-aryl-α-chloroamide. This method is advantageous as it builds the core heterocyclic system in a single, high-yielding step from a readily accessible linear precursor. The precursor itself is synthesized from a commercially available substituted aniline.

The causality for this choice rests on the reliability of both amide formation and the subsequent intramolecular electrophilic aromatic substitution (the Friedel-Crafts reaction), which is directed by the activating amine group and driven by the formation of the stable fused ring system.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful synthesis of the intermediate and final product can be confirmed at each stage using techniques like Thin Layer Chromatography (TLC) and subsequent spectroscopic analysis.

Step 1: Synthesis of N-(4-methylphenyl)-2-chloro-2-methylpropanamide (Intermediate)

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 4-methylaniline (1.0 eq) and a suitable anhydrous aprotic solvent (e.g., Dichloromethane, DCM). Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Add a mild base, such as pyridine or triethylamine (1.1 eq), to the solution to act as an acid scavenger.

-

Acylation: Add 2-chloro-2-methylpropanoyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise via the dropping funnel over 30 minutes. The causality here is to control the exothermic reaction and prevent side-product formation.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting aniline is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of this compound (Final Product)

-

Reactor Setup: In a separate dry flask under a nitrogen atmosphere, suspend a Lewis acid, such as aluminum chloride (AlCl₃) (1.5-2.0 eq), in an anhydrous solvent like DCM or 1,2-dichloroethane.

-

Precursor Addition: Add the crude N-(4-methylphenyl)-2-chloro-2-methylpropanamide from Step 1, dissolved in the same solvent, dropwise to the Lewis acid suspension at 0 °C.

-

Cyclization: After the addition is complete, heat the reaction mixture to reflux (typically 40-80 °C, solvent-dependent) for 2-4 hours. The elevated temperature is necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution.

-

Quenching and Workup: Cool the reaction mixture to 0 °C and carefully quench by slowly adding crushed ice, followed by cold water. This hydrolyzes the aluminum complexes. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude solid can be purified by silica gel column chromatography or recrystallization to yield the pure this compound.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides empirical validation of the molecular structure. The expected data presented below is based on the known chemical shifts and absorption frequencies of the functional groups present in the target molecule.

| Technique | Expected Observations | Rationale |

| ¹H NMR | Aromatic protons (3H, multiplet/singlets), N-H proton (1H, broad singlet), C5-Methyl (3H, singlet), C3-gem-Dimethyl (6H, singlet). | Provides information on the number and electronic environment of protons. The gem-dimethyl groups are equivalent and thus appear as a single 6H peak. |

| ¹³C NMR | Carbonyl carbon (~180 ppm), Quaternary C3 carbon, Aromatic carbons (6 signals), C5-Methyl carbon, C3-gem-Dimethyl carbons (1 signal). | Confirms the carbon skeleton, including the characteristic downfield shift of the C=O group and the presence of the quaternary C3 carbon. |

| IR Spectroscopy | Strong C=O stretch (~1710-1680 cm⁻¹), N-H stretch (~3300-3100 cm⁻¹), C-H stretches (aromatic and aliphatic). | Identifies key functional groups, with the lactam carbonyl absorption being a highly diagnostic peak. |

| Mass Spec. (MS) | Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight (175.23). | Confirms the molecular weight and elemental composition of the synthesized compound. |

The Role of the Indolin-2-one Scaffold in Drug Development

The indolin-2-one framework is a cornerstone in modern medicinal chemistry, particularly in the development of targeted therapies.[1][] Its rigid structure and hydrogen bonding capabilities (donor N-H and acceptor C=O) make it an excellent platform for designing molecules that fit into the active sites of enzymes, such as protein kinases.

Mechanism of Action: A Scaffold for Kinase Inhibition

Many indolin-2-one derivatives function as ATP-competitive inhibitors of protein kinases.[5] The indolin-2-one core typically anchors the molecule into the adenine-binding region of the ATP pocket via hydrogen bonds. Substituents at various positions (e.g., C3, C5, N1) are then used to extend into other regions of the active site, conferring potency and selectivity for a specific kinase target. The 3,3,5-trimethyl substitution pattern of the title compound provides a unique starting point for further derivatization to explore these interactions.

Logical Flow of Scaffold Application in Drug Discovery

Caption: Role of the indolin-2-one scaffold in a drug discovery cascade.

Known Biological Activities of Related Analogs

The versatility of the indolin-2-one scaffold is demonstrated by the wide range of biological activities exhibited by its derivatives.

| Activity | Example Class | Reference |

| Anticancer | Kinase Inhibitors (e.g., c-Src) | [5] |

| Antiviral | Various viral targets | [1] |

| Antimicrobial | Bacterial and fungal inhibition | [1] |

| α-Glucosidase Inhibition | Antidiabetic potential | [6] |

Conclusion and Future Outlook

This compound represents a structurally interesting and synthetically accessible member of the indolin-2-one family. While its specific biological profile is not extensively documented, its core scaffold is of immense importance to the field of drug discovery. The synthetic protocol and analytical framework detailed in this guide provide a solid foundation for researchers to produce and characterize this compound. Future work should focus on synthesizing a library of derivatives based on this specific trimethylated core and screening them against various therapeutic targets, particularly protein kinases, to unlock its potential as a novel lead structure for next-generation therapeutics.

References

-

PubChem. (n.d.). 3,3,5-Trimethylindoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 6-Acetyl-1,3,3-trimethylindolin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (2S,3S)-2,3,5-trimethylindoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Singh, P. K., et al. (2025, October). Synthesis of 3‐methylindoline‐2‐ones and 3‐(hydroxymethyl)‐3‐methyl‐indolin‐2‐ones through classical and reductive aldol reactions. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,3-Trimethyl-2-methyleneindoline. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US4211704A - Method for producing 2,3,3-trimethylindolenine.

-

Acta Crystallographica Section E. (2008). 3-Hydroxy-3-nitromethylindolin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dihydroxy-3-methyl-indolin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Yang, T. M., & Liu, G. (2007). Solution-phase parallel synthesis of 3,5,6-substituted indolin-2-ones. Journal of Combinatorial Chemistry, 9(1), 86-95. Retrieved from [Link]

-

PubChem. (n.d.). 3,3,5-Trimethylhexan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Wang, G., et al. (2017). Discovery of 3,3-di(indolyl)indolin-2-one as a novel scaffold for α-glucosidase inhibitors: In silico studies and SAR predictions. Bioorganic Chemistry, 73, 58-64. Retrieved from [Link]

-

ResearchGate. (2025, November). Synthesis, Spectroscopic Characterizations and In Silico ADMET Analysis of a New Indolin-2-one- Based Schiff Base Compound. Retrieved from [Link]

-

Kumar, V., & Aggarwal, M. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(19), 6245. Retrieved from [Link]

-

Reddy, B. V. S., et al. (2011). Synthesis of 3-substituted isoindolin-1-ones via a tandem desilylation, cross-coupling, hydroamidation sequence under aqueous phase-transfer conditions. Organic & Biomolecular Chemistry, 9(10), 3844-3849. Retrieved from [Link]

- Google Patents. (n.d.). WO2003022815A1 - 3-(4,5,6,7-tetrahydroindol-2-ylmethylidiene)-2-indolinone derivatives as kinase inhibitors.

-

ResearchGate. (2025, October). Metal Complexes of 3-(Quinolin-2-ylmethylene)isoindolin-1-one: Synthesis, Study of Spectral Characteristics by Experimental and Theoretical Methods, and Electrocatalytic Properties. Retrieved from [Link]

-

MDPI. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Retrieved from [Link]

-

National Institutes of Health. (2022, September). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. Retrieved from [Link]

-

ResearchGate. (2025, August). Synthesis and study of the photochromic behavior of 3-[6′-nitro-1,3,3-trimethylspiro(indolino-2,2′-[2H]-chromen-5-yl)]propenoic acid and its ethyl ester. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 192928-48-6 [sigmaaldrich.com]

- 5. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 3,3-di(indolyl)indolin-2-one as a novel scaffold for α-glucosidase inhibitors: In silico studies and SAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 3,3,5-Trimethylindolin-2-one from substituted anilines

An In-Depth Technical Guide to the Synthesis of 3,3,5-Trimethylindolin-2-one from Substituted Anilines

Abstract

The 3,3-disubstituted indolin-2-one (oxindole) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for constructing a specific, highly valuable analogue: this compound. Authored for researchers, medicinal chemists, and drug development professionals, this document details a strategic approach beginning with a readily available substituted aniline. The core methodology involves a two-step sequence: the N-acylation of 4-methylaniline to form a key α-halo amide intermediate, followed by an intramolecular Friedel-Crafts cyclization. This guide offers detailed experimental protocols, mechanistic insights, and optimization strategies, grounded in established chemical principles to ensure reproducibility and high fidelity.

Introduction: The Significance of the Oxindole Scaffold

The oxindole nucleus is a prominent heterocyclic motif frequently identified in natural products and synthetic molecules with a wide spectrum of pharmacological activities. Its rigid structure, featuring a fused bicyclic system with a stereogenic center at the C3 position, makes it an ideal template for designing targeted therapeutic agents. Specifically, the 3,3-disubstituted oxindole subclass has garnered significant attention due to the presence of a quaternary carbon center, a structural feature found in many potent enzyme inhibitors and bioactive compounds.[3][4]

The synthesis of these complex scaffolds has been the subject of extensive research, leading to the development of numerous innovative methodologies. Common strategies for constructing the oxindole core from acyclic precursors, such as substituted anilines, include transition-metal-catalyzed cyclizations, radical cascade reactions, and intramolecular α-arylations.[5][6] This guide focuses on a classical yet highly effective approach—the intramolecular Friedel-Crafts alkylation—which offers reliability, scalability, and access to the target molecule, this compound, from simple, commercially available starting materials.

Retrosynthetic Analysis and Proposed Synthetic Pathway

The design of an efficient synthesis begins with a logical retrosynthetic analysis. For this compound, the most logical disconnection is at the Ar-C bond formed during the cyclization, revealing an N-acylated aniline precursor. This precursor, in turn, can be disconnected at the amide bond, leading back to a substituted aniline and an appropriate acylating agent.

This analysis suggests a straightforward two-step forward synthesis:

-

N-Acylation: Reaction of 4-methylaniline (p-toluidine) with an acyl halide bearing the gem-dimethyl group and a suitable leaving group for the subsequent cyclization. α-Bromoisobutyryl bromide is an ideal reagent for this purpose.

-

Intramolecular Cyclization: A Lewis acid-promoted intramolecular Friedel-Crafts alkylation of the resulting N-(4-methylphenyl)-2-bromo-2-methylpropanamide intermediate to construct the five-membered ring and yield the final product.

The overall workflow is depicted below.

Sources

- 1. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Oxindole synthesis [organic-chemistry.org]

The Definitive Spectroscopic Guide to 3,3,5-Trimethylindolin-2-one: A Technical Whitepaper

This technical guide provides a comprehensive analysis of the spectroscopic signature of 3,3,5-trimethylindolin-2-one, a substituted oxindole of interest to researchers in medicinal chemistry and materials science. As a molecule with a rigid scaffold and distinct electronic features, its unambiguous characterization is paramount for its application in drug development and organic electronics. This document offers an in-depth examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, grounded in fundamental principles and supported by analogous compound data.

Introduction

This compound, with the chemical identifier CAS 192928-48-6 and a molecular weight of 175.23 g/mol , belongs to the indolin-2-one (or oxindole) class of heterocyclic compounds. The oxindole core is a privileged scaffold in numerous biologically active molecules and functional materials. The specific substitution pattern of this compound—featuring gem-dimethyl groups at the C3 position and a methyl group on the aromatic ring—imparts unique steric and electronic properties that influence its chemical reactivity and biological interactions. Accurate spectroscopic data is the cornerstone of its structural verification and is indispensable for quality control in synthesis and for interpreting its behavior in various applications.

Molecular Structure and Spectroscopic Rationale

The structural features of this compound dictate its spectroscopic output. The molecule comprises a bicyclic system with a benzene ring fused to a five-membered lactam ring. Key features for spectroscopic analysis include the aromatic protons, the amide proton, and the three methyl groups in distinct chemical environments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to display signals corresponding to the aromatic protons, the NH proton of the lactam, and the three methyl groups.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.5 | br s | 1H | N-H |

| ~ 7.1 | d | 1H | Ar-H |

| ~ 7.0 | s | 1H | Ar-H |

| ~ 6.8 | d | 1H | Ar-H |

| ~ 2.3 | s | 3H | Ar-CH₃ |

| ~ 1.3 | s | 6H | C(CH₃)₂ |

Interpretation and Rationale:

-

Aromatic Protons (δ 6.8-7.1 ppm): The protons on the benzene ring will appear in the aromatic region. The methyl group at the C5 position will influence the chemical shifts and coupling patterns of the adjacent aromatic protons. The proton at C4 would likely appear as a doublet, the proton at C6 as a singlet (or a narrow doublet with a small meta-coupling), and the proton at C7 as a doublet.

-

Amide Proton (δ 8.0-8.5 ppm): The N-H proton of the lactam is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its chemical shift can be sensitive to solvent and concentration.

-

Aromatic Methyl Protons (δ ~2.3 ppm): The methyl group attached to the aromatic ring is expected to be a singlet in the typical range for aryl methyl groups.

-

Gem-Dimethyl Protons (δ ~1.3 ppm): The two methyl groups at the C3 position are chemically equivalent and will therefore appear as a single sharp singlet, integrating to six protons.

Experimental Protocol for ¹H NMR Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Acquisition time: 4.0 s

-

Spectral width: 16 ppm

-

-

Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the resulting spectrum.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 180 | C=O |

| ~ 140 | Ar-C |

| ~ 138 | Ar-C |

| ~ 130 | Ar-CH |

| ~ 125 | Ar-CH |

| ~ 124 | Ar-C |

| ~ 109 | Ar-CH |

| ~ 45 | C(CH₃)₂ |

| ~ 25 | C(CH₃)₂ |

| ~ 21 | Ar-CH₃ |

Interpretation and Rationale:

-

Carbonyl Carbon (δ ~180 ppm): The lactam carbonyl carbon is expected to resonate at a downfield chemical shift, characteristic of amide carbonyls.

-

Aromatic Carbons (δ 109-140 ppm): The six carbons of the benzene ring will appear in this region. The carbons attached to the nitrogen and the C3 quaternary carbon, as well as the carbon bearing the methyl group, will be downfield compared to the CH carbons.

-

Quaternary Carbon (δ ~45 ppm): The C3 carbon bearing the gem-dimethyl groups is a quaternary carbon and is expected in this region.

-

Methyl Carbons (δ 21-25 ppm): The carbons of the three methyl groups will appear in the upfield aliphatic region. The aromatic methyl carbon will likely be at a slightly different chemical shift than the gem-dimethyl carbons.

Caption: Workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 3200 | Medium, sharp | N-H stretch (lactam) |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 2980-2850 | Strong | Aliphatic C-H stretch |

| ~ 1710 | Strong, sharp | C=O stretch (lactam) |

| ~ 1610, 1480 | Medium | Aromatic C=C stretch |

| ~ 820 | Strong | Aromatic C-H bend (out-of-plane) |

Interpretation and Rationale:

-

N-H Stretch: The stretching vibration of the N-H bond in the lactam ring is expected to appear as a sharp peak around 3200 cm⁻¹.

-

C=O Stretch: The carbonyl group of the five-membered lactam will give a strong, characteristic absorption band around 1710 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹.

-

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically appear as a pair of bands in the 1610-1480 cm⁻¹ region.

-

Aromatic C-H Bend: The out-of-plane bending of the aromatic C-H bonds gives rise to strong bands in the fingerprint region, and their exact position can be indicative of the substitution pattern.

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Number of scans: 32

-

Resolution: 4 cm⁻¹

-

Spectral range: 4000-400 cm⁻¹

-

-

Processing: Perform a background scan and then the sample scan. The data is typically presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 175 | High | [M]⁺ (Molecular Ion) |

| 160 | High | [M - CH₃]⁺ |

| 132 | Medium | [M - CH₃ - CO]⁺ |

Interpretation and Rationale:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound, which is 175.

-

Fragmentation Pattern: Upon electron ionization, the molecule is expected to undergo fragmentation. A common fragmentation pathway for compounds with a tertiary carbon bearing methyl groups is the loss of a methyl radical (•CH₃), leading to a stable cation. This would result in a prominent peak at m/z 160 ([M - 15]⁺). Subsequent loss of a neutral carbon monoxide (CO) molecule from the lactam ring could lead to a fragment at m/z 132.

Experimental Protocol for Mass Spectrometry (GC-MS):

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Parameters:

-

Injector temperature: 250 °C

-

Oven program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

-

Carrier gas: Helium

-

-

MS Parameters:

-

Ionization energy: 70 eV

-

Mass range: 40-400 amu

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram and analyze the corresponding mass spectrum.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The anticipated ¹H NMR, ¹³C NMR, IR, and MS data are based on established spectroscopic principles and comparison with structurally related molecules. This information serves as a robust reference for researchers and scientists involved in the synthesis, purification, and application of this and similar oxindole derivatives, ensuring structural integrity and facilitating further scientific exploration.

References

For the purpose of this guide, which is based on predicted data due to the absence of publicly available experimental spectra for this compound, specific literature references for this exact compound are not available. The interpretations are based on well-established principles of organic spectroscopy, for which the following general resources are authoritative:

-

Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: [Link]

-

Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. URL: [Link]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3,3,5-Trimethylindolin-2-one

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,3,5-Trimethylindolin-2-one, a substituted oxindole of interest in medicinal chemistry and drug development. In the absence of direct experimental spectra in publicly available literature, this guide synthesizes data from structurally analogous compounds and fundamental principles of NMR spectroscopy to offer a detailed and reasoned spectral prediction. This document is intended for researchers, scientists, and drug development professionals, offering insights into the structural elucidation of this and related heterocyclic compounds.

Introduction: The Significance of this compound

This compound belongs to the oxindole class of heterocyclic compounds, a scaffold that is a cornerstone in the development of various therapeutic agents. The oxindole core is present in numerous natural products and synthetic molecules exhibiting a wide range of biological activities, including kinase inhibition.[1][2] The specific substitution pattern of this compound, featuring a gem-dimethyl group at the C3 position and a methyl group on the aromatic ring, presents a unique electronic and steric environment that influences its chemical properties and potential biological interactions. Accurate structural characterization is paramount in drug discovery, and NMR spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure in solution.

This guide will delve into a predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By examining the chemical shifts, multiplicities, and integration of the predicted signals, we can gain a deep understanding of the molecule's structural features.

Predicted ¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum of this compound is expected to exhibit five distinct signals. The analysis is based on the additive effects of substituents on the chemical shifts of aromatic protons and the influence of the lactam carbonyl on adjacent groups.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Reasoning |

| NH | ~8.0-8.5 | Singlet | 1H | The amide proton in a lactam system is typically deshielded and appears as a broad singlet. Its chemical shift can be concentration-dependent. |

| H-6 | ~7.0-7.2 | Doublet | 1H | This proton is ortho to the C-5 methyl group and meta to the lactam ring fusion. The methyl group will have a slight shielding effect, while the overall aromaticity and proximity to the electron-withdrawing amide will place it in this region. It will be split by H-4. |

| H-4 | ~6.8-7.0 | Doublet | 1H | This proton is meta to the C-5 methyl group and ortho to the lactam ring fusion. It will be split by H-6. |

| C5-CH₃ | ~2.3-2.4 | Singlet | 3H | Aromatic methyl groups typically resonate in this region. |

| C3-(CH₃)₂ | ~1.3-1.4 | Singlet | 6H | The gem-dimethyl protons at the C3 position are equivalent and adjacent to a quaternary carbon, hence they will appear as a singlet. The proximity to the deshielding carbonyl group shifts them downfield compared to typical aliphatic methyl groups. |

Diagram of this compound with Proton Numbering:

Caption: Molecular structure of this compound with proton numbering.

Predicted ¹³C NMR Spectral Analysis

The predicted proton-decoupled ¹³C NMR spectrum of this compound will show eleven distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shift predictions are based on data from structurally similar compounds, namely 3,3-dimethylindolin-2-one and 5-methylindolin-2-one.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Reasoning |

| C=O (C2) | ~180-182 | The lactam carbonyl carbon is highly deshielded. |

| C7a | ~140-142 | Aromatic quaternary carbon adjacent to the nitrogen. |

| C5 | ~132-134 | Aromatic carbon bearing the methyl group. |

| C3a | ~130-132 | Aromatic quaternary carbon adjacent to C3. |

| C6 | ~128-130 | Aromatic methine carbon. |

| C4 | ~124-126 | Aromatic methine carbon. |

| C7 | ~108-110 | Aromatic methine carbon ortho to the nitrogen. |

| C3 | ~45-47 | Quaternary aliphatic carbon, deshielded by the adjacent carbonyl group. |

| C3-(CH₃)₂ | ~24-26 | Equivalent methyl carbons at the C3 position. |

| C5-CH₃ | ~20-22 | Aromatic methyl carbon. |

Diagram of this compound with Carbon Numbering:

Caption: Molecular structure of this compound with carbon numbering.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended:

4.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, which will also allow for the clear observation of the NH proton.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

4.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, especially for resolving the aromatic proton signals.

-

¹H NMR Acquisition:

-

Tune and shim the probe for optimal magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to a few thousand scans).

-

Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

-

Employ a standard pulse program with proton decoupling (e.g., zgpg30).

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly between the aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.

-

Workflow for NMR Analysis:

Caption: A conceptual workflow for the NMR analysis of this compound.

Conclusion

This technical guide provides a robust, predictive framework for the ¹H and ¹³C NMR spectral analysis of this compound. By leveraging data from analogous structures and fundamental NMR principles, we have established a detailed set of expected chemical shifts, multiplicities, and integration values. The provided experimental protocol offers a clear path for the acquisition of high-quality spectral data for this and related compounds. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development, aiding in the crucial process of structural elucidation and characterization of novel chemical entities.

References

-

American Elements. (n.d.). 3,3-Dimethylindolin-2-one. Retrieved from [Link]

- Cui, J. et al. (2023). Highly Efficient Synthesis of 3,3-Disubstituted Oxindoles through Direct Oxidative Alkylarylation of N-Arylacrylamides with Simple Alkanes. Synlett, 34(09), 1081-1086.

-

PubChem. (n.d.). 3,3-Dimethyl-1,3-dihydro-indol-2-one. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methylindolin-2-one. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Electronic Supplementary Information for Energy & Environmental Science. Retrieved from [Link]

- Toure, H., Babadjamian, A., Balansard, G., Faure, R., & Houghton, P. J. (1992). Complete 1H and 13C NMR Chemical Shift Assignments for Some Pentacyclic Oxindole Alkaloids. Spectroscopy Letters, 25(2), 293–300.

-

Zhang, Z., et al. (2010). Synthesis of 3,3-disubstituted oxindoles through Pd-catalyzed intramolecular cyanoamidation. Kyoto University Research Information Repository. Retrieved from [Link]

Sources

Mechanism of formation for 3,3,5-Trimethylindolin-2-one

An In-Depth Technical Guide to the Formation Mechanism of 3,3,5-Trimethylindolin-2-one

Abstract

This compound, a substituted oxindole, represents a core structural motif in various pharmacologically active compounds. Understanding its formation is critical for researchers in medicinal chemistry and drug development. This guide provides an in-depth analysis of the primary mechanistic pathways for its synthesis, focusing on the underlying chemical principles that govern the transformation. We will explore both classical and modern synthetic strategies, detailing the reaction steps, key intermediates, and the rationale behind experimental choices. This document is intended for researchers, scientists, and professionals who require a deep technical understanding of heterocyclic chemistry for application in drug discovery and process development.

Introduction: The Significance of the Oxindole Scaffold

The indolin-2-one, or oxindole, skeleton is a privileged heterocyclic scaffold found in numerous natural products and synthetic molecules with a broad spectrum of biological activities. The presence of a quaternary carbon center at the C3 position, as seen in this compound, often enhances metabolic stability and provides a three-dimensional architecture crucial for potent and selective interaction with biological targets. The 5-methyl substituent further modulates the electronic and lipophilic properties of the molecule. A thorough grasp of its synthetic origins is paramount for the rational design of novel therapeutics and the development of efficient, scalable manufacturing processes.

The formation of the this compound core is primarily achieved through the intramolecular cyclization of a key precursor: N-(4-methylphenyl)-2-chloro-2-methylpropanamide . This guide will dissect the two most prominent and mechanistically distinct strategies for effecting this cyclization: the classical Stollé synthesis and the modern palladium-catalyzed intramolecular α-arylation.

Classical Pathway: The Stollé Synthesis

The Stollé synthesis, first reported by Robert Stollé in the early 20th century, is a robust, two-step procedure for producing oxindoles.[1][2] It involves an initial acylation of an aniline followed by a Lewis acid-mediated intramolecular Friedel-Crafts reaction.[1][3]

Step 1: Precursor Synthesis (Amide Formation)

The synthesis begins with the acylation of 4-methylaniline (p-toluidine) with an α-haloacyl chloride. To achieve the desired 3,3-dimethyl substitution, 2-chloro-2-methylpropanoyl chloride is the required reagent. This is a standard nucleophilic acyl substitution where the nitrogen of the aniline attacks the electrophilic carbonyl carbon of the acid chloride, displacing the chloride leaving group.

Step 2: Intramolecular Friedel-Crafts Cyclization

This is the key ring-forming step. The amide precursor is treated with a strong Lewis acid, typically aluminum trichloride (AlCl₃). The mechanism proceeds as follows:

-

Activation: The Lewis acid coordinates to the chlorine atom of the α-chloroamide, facilitating its departure and the formation of a highly reactive α-acylium ion intermediate. This carbocation is stabilized by the adjacent carbonyl group.

-

Electrophilic Aromatic Substitution (EAS): The electron-rich aromatic ring of the aniline moiety, activated by the nitrogen atom, acts as a nucleophile. It attacks the electrophilic α-acylium ion at the ortho position. Steric hindrance from the N-alkyl group and the directing effect of the para-methyl group favor this regioselectivity.

-

Rearomatization: A proton is eliminated from the site of attack, restoring the aromaticity of the benzene ring and yielding the final this compound product.

While effective, the Stollé synthesis often requires harsh conditions, including stoichiometric amounts of strong Lewis acids and high temperatures, which can limit its compatibility with sensitive functional groups.[4]

Caption: The Stollé Synthesis pathway for this compound.

Modern Pathway: Palladium-Catalyzed Intramolecular α-Arylation

A significant advancement in oxindole synthesis is the use of palladium catalysis for the intramolecular C-H functionalization of α-chloroacetanilides, a methodology pioneered by Buchwald and Hartwig.[4][5][6] This approach offers milder reaction conditions and greater functional group tolerance compared to the classical Stollé synthesis.

The reaction uses the same amide precursor, N-(4-methylphenyl)-2-chloro-2-methylpropanamide, but employs a catalytic system typically consisting of a palladium(II) precatalyst (e.g., Pd(OAc)₂), a sterically hindered phosphine ligand, and a base.

The Catalytic Cycle

The mechanism is a well-defined catalytic cycle:

-

Pd(0) Active Species Generation: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species.

-

Oxidative Addition: The Pd(0) complex undergoes oxidative addition into the carbon-chlorine bond of the amide precursor. This is often the rate-determining step and forms a Pd(II) intermediate.

-

Enolate Formation: A base (e.g., triethylamine) deprotonates the α-carbon, leading to the formation of a palladium enolate.

-

Reductive Elimination: This is the crucial C-C bond-forming step. The ortho C-H bond of the aromatic ring adds across the palladium center, followed by reductive elimination to form the five-membered ring of the oxindole product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The choice of ligand is critical for the success of this reaction. Bulky, electron-rich phosphine ligands, such as 2-(di-tert-butylphosphino)biphenyl, are effective because they promote the oxidative addition and reductive elimination steps while preventing catalyst decomposition.[4][6]

Caption: Catalytic cycle for Palladium-catalyzed oxindole synthesis.

Comparative Analysis of Synthetic Pathways

| Feature | Stollé Synthesis | Palladium-Catalyzed α-Arylation |

| Reagents | Stoichiometric Lewis Acid (e.g., AlCl₃) | Catalytic Pd(0)/Ligand, Stoichiometric Base |

| Conditions | Harsh (High Temp., Strong Acid) | Mild (Lower Temp., Weaker Base) |

| Functional Group Tolerance | Low; sensitive groups may be degraded. | High; tolerates a wide range of functional groups.[6] |

| Regioselectivity | Generally good, governed by EAS rules. | Highly regioselective, directed by C-H activation.[4] |

| Waste Generation | High (Lewis acid quenching) | Low (Catalytic method) |

| Typical Yields | Moderate to Good | Good to Excellent[5][6] |

Experimental Protocols

Disclaimer: These protocols are illustrative and should be adapted and optimized by qualified personnel in a controlled laboratory setting. All necessary safety precautions must be taken.

Protocol 5.1: Synthesis of Precursor, N-(4-methylphenyl)-2-chloro-2-methylpropanamide

-

To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 4-methylaniline (1.0 eq) and a suitable aprotic solvent (e.g., dichloromethane).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a mild base, such as pyridine or triethylamine (1.1 eq), to the solution.

-

Slowly add 2-chloro-2-methylpropanoyl chloride (1.05 eq) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting aniline is consumed.

-

Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the product with dichloromethane, wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude amide by recrystallization or column chromatography to obtain the pure precursor.

Protocol 5.2: Stollé Cyclization to form this compound

-

To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous aluminum trichloride (AlCl₃) (2.5 - 3.0 eq).

-

Cool the flask to 0 °C and add a high-boiling inert solvent (e.g., dichlorobenzene).

-

Slowly add the precursor, N-(4-methylphenyl)-2-chloro-2-methylpropanamide (1.0 eq), portion-wise, ensuring the internal temperature does not rise excessively.

-

After the addition, slowly heat the reaction mixture to 120-140 °C and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and then carefully pour it over crushed ice and concentrated HCl to quench the AlCl₃.

-

Perform an aqueous workup, extracting the product into a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the resulting solid by column chromatography or recrystallization to yield this compound.

Conclusion

The formation of this compound is a testament to the evolution of synthetic organic chemistry. The classical Stollé synthesis provides a powerful and direct, albeit harsh, method for constructing the oxindole core via an intramolecular Friedel-Crafts reaction. In contrast, the modern palladium-catalyzed α-arylation, born from the work of Buchwald and Hartwig, offers a milder, more versatile, and highly efficient catalytic alternative.[4][5] A comprehensive understanding of both the classical electrophilic substitution mechanism and the modern organometallic catalytic cycle provides researchers with the necessary knowledge to select the optimal synthetic strategy, troubleshoot reactions, and design novel analogs for the advancement of drug discovery and development.

References

-

Organic Chemistry Portal. (n.d.). Oxindole synthesis. Retrieved from [Link]

-

Hennessy, E. J., & Buchwald, S. L. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization. Journal of the American Chemical Society, 125(40), 12084–12085. Available from: [Link]

-

Wikipedia. (2023). Stollé synthesis. Retrieved from [Link]

-

SynArchive. (n.d.). Stollé Synthesis. Retrieved from [Link]

-

ChemEurope.com. (n.d.). Stollé synthesis. Retrieved from [Link]

-

Wikipedia. (2023). Gassman indole synthesis. Retrieved from [Link]

-

Hennessy, E. J., & Buchwald, S. L. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C−H Functionalization. Journal of the American Chemical Society, 125(40), 12084-12085. Available from: [Link]

Sources

- 1. synarchive.com [synarchive.com]

- 2. Stollé_synthesis [chemeurope.com]

- 3. Stollé synthesis - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Oxindole synthesis [organic-chemistry.org]

- 6. Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization [organic-chemistry.org]

A Technical Guide to Investigating the Potential Biological Activity of 3,3,5-Trimethylindolin-2-one

Preamble: The Indolin-2-one Scaffold - A Privileged Structure in Medicinal Chemistry

The indolin-2-one core is a prominent heterocyclic scaffold that has garnered significant attention in the field of drug discovery. Its rigid, bicyclic structure provides a versatile template for the design of potent and selective modulators of various biological targets. This is evidenced by the clinical success of several drugs incorporating this moiety, such as Sunitinib, Nintedanib, and Toceranib, which are primarily recognized for their role as potent kinase inhibitors in the treatment of cancers and fibrotic diseases.[1][2] The mechanism of action for many of these compounds involves the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domain of protein kinases, thereby disrupting crucial downstream signaling pathways implicated in cell proliferation, survival, and angiogenesis.[1]

Derivatives of indolin-2-one have demonstrated a remarkable breadth of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties, making them a fertile ground for the development of novel therapeutic agents.[3][4] This guide focuses on a specific, lesser-studied derivative, 3,3,5-Trimethylindolin-2-one , and outlines a comprehensive, multi-pronged research strategy to systematically investigate its potential biological activities. Given the paucity of existing data on this particular compound, this document will serve as a technical roadmap for researchers, providing the rationale and detailed methodologies for a tiered screening approach.

Section 1: Foundational Analysis - Cytotoxicity Profiling

Prior to investigating specific biological activities, it is imperative to establish the cytotoxic profile of this compound. This foundational step determines the concentration range at which the compound can be safely studied without inducing non-specific cell death, and it provides the first indication of potential anticancer activity. The MTT and XTT assays are robust, colorimetric methods for assessing cell metabolic activity, which serves as a proxy for cell viability.[5][6]

Principle of Tetrazolium-Based Viability Assays

These assays rely on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[6]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): The yellow, water-soluble MTT is reduced by mitochondrial dehydrogenases in viable cells to a purple, insoluble formazan.[5] This necessitates a solubilization step to quantify the product.[6][7]

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Similar to MTT, XTT is reduced to a formazan product. However, the XTT formazan is water-soluble, simplifying the protocol by eliminating the need for a solubilization step.[5]

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) and a non-cancerous control cell line (e.g., MRC-5) in 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the cell plates with the medium containing the compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in diluted hydrochloric acid) to each well to dissolve the formazan crystals.[6][7]

-

Data Acquisition: Measure the absorbance of the colored solution at a wavelength between 500 and 600 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Cytotoxicity Profile

| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |

| MCF-7 | This compound | 48 | |

| A549 | This compound | 48 | |

| HCT-116 | This compound | 48 | |

| MRC-5 | This compound | 48 |

Section 2: Investigation of Anticancer Activity - Kinase Inhibition

The indolin-2-one scaffold is a well-established pharmacophore for kinase inhibitors.[1][2] Many of these compounds function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs), which are frequently dysregulated in cancer.[1] A logical next step is to screen this compound against a panel of cancer-relevant kinases.

Rationale for Kinase Screening

Given the structural similarity to known kinase inhibitors, it is plausible that this compound may exhibit inhibitory activity against RTKs such as VEGFR, PDGFR, and EGFR, or non-receptor tyrosine kinases like c-Src.[8][9] A broad kinase panel screening is a high-throughput method to identify potential targets and assess the selectivity of the compound.[]

Experimental Workflow: Kinase Inhibition Screening

Caption: Workflow for kinase inhibitor screening and validation.

Methodologies for Kinase Inhibition Assays

A variety of assay formats are available, each with its own advantages. For initial high-throughput screening, fluorescence-based and luminescence-based assays are popular choices due to their reliability and efficiency.[11]

-

Radiometric Assays: Considered the "gold standard," these assays measure the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP onto a substrate.

-

Luminescence-Based Assays (e.g., Kinase-Glo®): These assays quantify kinase activity by measuring the amount of ATP remaining in the reaction. The remaining ATP is used by luciferase to generate a luminescent signal, which is inversely proportional to kinase activity.[12]

-

Fluorescence-Based Assays (e.g., TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer assays are commonly used. For instance, a europium-labeled antibody can bind to a tagged kinase, and a fluorescently labeled tracer binds to the ATP pocket. Inhibition by a compound displaces the tracer, leading to a decrease in the TR-FRET signal.[12]

Protocol: Cellular Phosphorylation Assay (Western Blot)

-

Cell Culture and Treatment: Seed a relevant cell line (e.g., a line known to be dependent on a "hit" kinase) and starve overnight to reduce basal signaling. Treat with a growth factor to stimulate the kinase pathway in the presence of varying concentrations of this compound for a short period (e.g., 15-30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of the target kinase. Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands on an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody against the total protein of the target kinase to ensure equal loading.

Section 3: Evaluation of Anti-inflammatory Potential

Certain substituted indolin-2-ones have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways.[3] Therefore, it is prudent to investigate whether this compound possesses similar properties.

Rationale for Anti-inflammatory Screening

Inflammation is a complex biological process involving enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which produce pro-inflammatory mediators from arachidonic acid.[13][14] Screening for the inhibition of these enzymes is a standard approach to identify potential anti-inflammatory agents.[15]

Experimental Protocol: In Vitro COX/LOX Inhibition Assays

Commercially available screening kits are a convenient method for assessing the inhibitory activity of compounds against COX-1, COX-2, and 5-LOX.[14][16]

-

Assay Preparation: Reconstitute enzymes and reagents according to the manufacturer's protocol.

-

Compound Incubation: In a 96-well plate, add the appropriate buffer, the test compound (this compound at various concentrations), and the enzyme (e.g., human recombinant COX-2). A known inhibitor (e.g., Celecoxib for COX-2, Zileuton for 5-LOX) should be used as a positive control.[13][14]

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

-

Detection: The production of prostaglandins (by COX) or leukotrienes (by LOX) is measured, often through a colorimetric or fluorometric readout. For example, a fluorimetric COX inhibitor screening kit may measure the fluorescence generated by the peroxidase activity of COX.[16]

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.

Data Presentation: Anti-inflammatory Enzyme Inhibition

| Enzyme | Positive Control | IC50 (µM) - Control | Test Compound | IC50 (µM) - Test |

| COX-1 | Indomethacin | This compound | ||

| COX-2 | Celecoxib | This compound | ||

| 5-LOX | Zileuton | This compound |

Section 4: Assessment of Antimicrobial Activity

The indolin-2-one scaffold has also been associated with antimicrobial properties.[4] A primary screening to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi is a crucial step in evaluating this potential.

The Principle of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17][18] It is a fundamental measure of a compound's antimicrobial efficacy.[18][19]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol should be performed in accordance with established guidelines, such as those from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[17][19]

-

Microorganism Preparation: Culture a panel of microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight. Dilute the overnight culture to achieve a standardized inoculum (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature (e.g., 37°C) for 16-24 hours.[17]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.

Logical Flow for Antimicrobial Screening

Caption: Sequential steps for antimicrobial activity assessment.

Conclusion and Future Directions

This guide provides a structured, hypothesis-driven framework for the initial biological evaluation of this compound. By systematically progressing through cytotoxicity profiling, kinase inhibition screening, anti-inflammatory assays, and antimicrobial testing, researchers can efficiently identify and validate potential therapeutic activities. Positive results in any of these primary screens will warrant further, more in-depth investigations, including mechanism of action studies, lead optimization through medicinal chemistry, and eventual evaluation in in vivo models. The versatility of the indolin-2-one scaffold suggests that this compound is a promising candidate for discovery efforts, and this guide provides the essential tools to begin that journey.

References

-

Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

-

Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]

-

Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. NPJ Antimicrobial Resistance. [Link]

-

An, N., et al. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. PubMed. [Link]

-

Snyder, C., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

-

BMG LABTECH. (2020, September 1). Kinase assays. [Link]

-

Kaderabkova, N., et al. (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature. [Link]

-

Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. PubMed. [Link]

-

O'Connor, J. C., et al. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. PubMed. [Link]

-

Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

-

Biology LibreTexts. (2024, November 23). 13.5A: Minimal Inhibitory Concentration (MIC). [Link]

-

Lee, J., et al. (2021). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. MDPI. [Link]

-

Khan, W., et al. (2023). Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. PubMed Central. [Link]

-

Smart Innovations. (2024, December 3). Antibiotic susceptibility testing usingminimum inhibitory concentration (MIC) assays. [Link]

-

Wiegand, I., et al. (2020). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PubMed Central. [Link]

-

Wikipedia. MTT assay. [Link]

-

Masimirembwa, C. M., et al. (2001). In Vitro High Throughput Screening of Compounds for Favorable Metabolic Properties in Drug Discovery. Bentham Science Publishers. [Link]

-

Prakash, C., et al. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Scirp.org. [Link]

-

Sun, L., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. ACS Publications. [Link]

-

Sygnature Discovery. How to Develop a Successful in vitro Screening Strategy. [Link]

-

Athmic Biotech Solutions. (2023, August 18). Exploring LOX and COX Analysis in Anti-Inflammatory Research. [Link]

-

Kumar, S., et al. (2024). Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent. PubMed. [Link]

-

Akgul, O., et al. (2024). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI. [Link]

-

Glavaš, M., et al. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. PubMed Central. [Link]

-

Glamočlija, U., et al. (2023). Dual activity of indolin-2-ones containing an arylidene motif: DNA and BSA interaction. National Institutes of Health. [Link]

-

Zaccuri, M., et al. (2022). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. National Institutes of Health. [Link]

-

Lv, P., et al. (2015). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. PubMed Central. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]

- 3. mdpi.com [mdpi.com]

- 4. Dual activity of indolin-2-ones containing an arylidene motif: DNA and BSA interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. MTT assay - Wikipedia [en.wikipedia.org]

- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reactionbiology.com [reactionbiology.com]